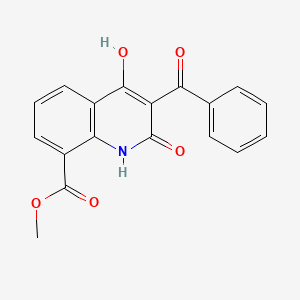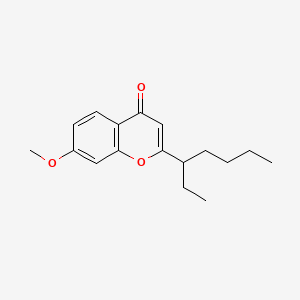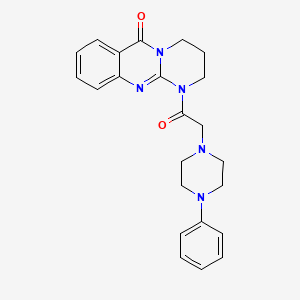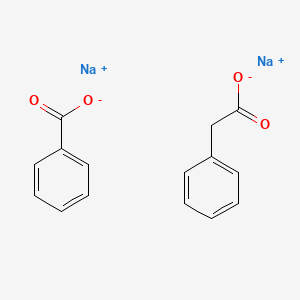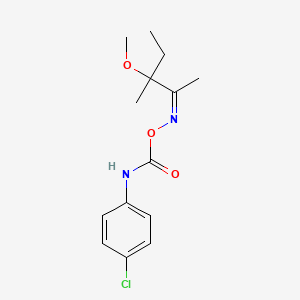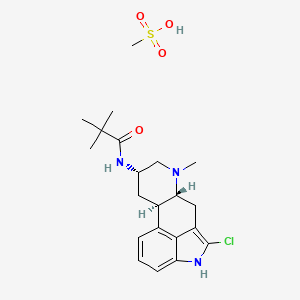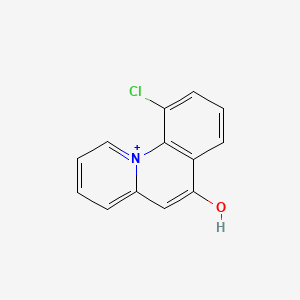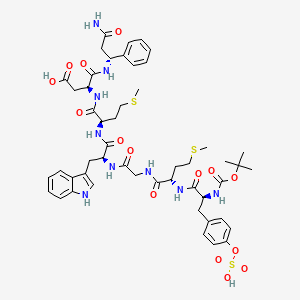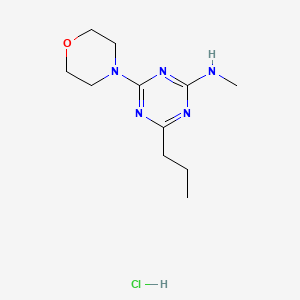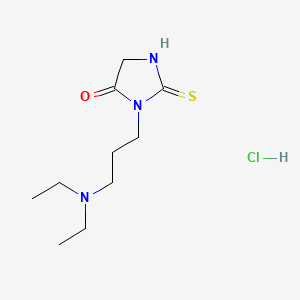
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride is a heterocyclic organic compound It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and other industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin derivatives with diethylamino propyl groups under specific conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of a cyanohydrin with ammonium carbonate . Another approach is the Urech hydantoin synthesis, which involves the reaction of amino acids with cyanates and isocyanates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Imiprothrin: A pyrethroid insecticide containing a hydantoin group.
Uniqueness
Its diethylamino propyl group and thio substitution make it different from other hydantoin derivatives, providing unique reactivity and biological activity .
Propiedades
Número CAS |
86503-36-8 |
|---|---|
Fórmula molecular |
C10H20ClN3OS |
Peso molecular |
265.80 g/mol |
Nombre IUPAC |
3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H19N3OS.ClH/c1-3-12(4-2)6-5-7-13-9(14)8-11-10(13)15;/h3-8H2,1-2H3,(H,11,15);1H |
Clave InChI |
BBYNZYPNSHBFPF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=O)CNC1=S.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


